N,2-Dimethyl-2-(methylamino)propanamide

Description

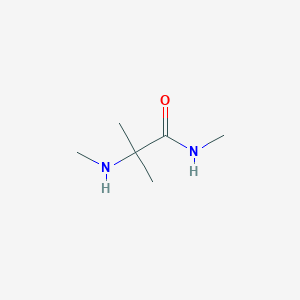

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,8-4)5(9)7-3/h8H,1-4H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTGYSNKYWMIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531794 | |

| Record name | N,N~2~,2-Trimethylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88876-37-3 | |

| Record name | N,N~2~,2-Trimethylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,2 Dimethyl 2 Methylamino Propanamide and Its Structural Congeners

Establishment of Primary Synthetic Routes

The principal synthetic strategies for N,2-Dimethyl-2-(methylamino)propanamide, also known as N¹,N¹,N²-trimethylalaninamide, focus on creating the amide linkage between a 2-(methylamino)propanoic acid backbone and a dimethylamine (B145610) moiety, or through sequential alkylation and amidation steps starting from simpler precursors.

Precursor Selection and Chemical Transformations

The most direct conceptual approach to this compound involves the coupling of 2-(methylamino)propanoic acid with dimethylamine. The key precursors for this synthesis are:

2-(Methylamino)propanoic acid: This is a derivative of the amino acid alanine (B10760859) and serves as the backbone of the target molecule. matrix-fine-chemicals.commatrix-fine-chemicals.com

Dimethylamine: This provides the N,N-dimethylamino group of the amide.

The primary chemical transformation is amidation , where the carboxylic acid group of 2-(methylamino)propanoic acid is converted into a dimethylamide. pressbooks.pub This can be achieved through a few well-established methods:

Activation of the Carboxylic Acid: The carboxylic acid is first activated to a more reactive species to facilitate the reaction with the weakly nucleophilic dimethylamine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. google.com

Peptide Coupling Reagents: Alternatively, peptide coupling reagents can be used to directly facilitate the amide bond formation without the need to isolate the highly reactive acyl chloride. Examples of such reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

Reductive Amination: A less direct but viable route is through reductive amination. youtube.comlibretexts.org This would involve the reaction of a keto-amide, such as N,N-dimethyl-2-oxopropanamide, with methylamine (B109427). The initial reaction forms an imine or enamine intermediate, which is then reduced to the desired amine. masterorganicchemistry.com

A plausible synthetic scheme starting from 2-(methylamino)propanoic acid is outlined below:

Scheme 1: Synthesis via Acyl Chloride Intermediate

2-(Methylamino)propanoic acid + SOCl₂ → 2-(Methylamino)propanoyl chloride

2-(Methylamino)propanoyl chloride + 2 (CH₃)₂NH → this compound + (CH₃)₂NH₂⁺Cl⁻

Reaction Conditions and Parameter Optimization

The optimization of reaction parameters is crucial for achieving high yields and purity. For the synthesis of this compound, conditions would be adapted from standard amidation and reductive amination protocols.

For the amidation via acyl chloride , key parameters to optimize include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are typically used to prevent reaction with the acyl chloride.

Temperature: The formation of the acyl chloride may require gentle heating, while the subsequent reaction with dimethylamine is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction. google.com

Base: A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is usually added to scavenge the HCl generated during the reaction.

For reductive amination , optimization would involve:

Reducing Agent: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the ketone starting material. masterorganicchemistry.com

pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.

Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

The following data table summarizes hypothetical yet plausible reaction conditions for the synthesis of this compound.

| Method | Precursors | Reagents | Solvent | Temperature | Reaction Time |

| Acyl Chloride Formation | 2-(Methylamino)propanoic acid | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Reflux | 1-2 hours |

| Amidation | 2-(Methylamino)propanoyl chloride, Dimethylamine | Triethylamine | DCM | 0 °C to room temp | 2-4 hours |

| Reductive Amination | N,N-Dimethyl-2-oxopropanamide, Methylamine | Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid (catalytic) | Methanol | Room temperature | 12-24 hours |

Elucidation of Reaction Mechanisms and Intermediates

The primary synthetic routes proceed through well-understood reaction mechanisms.

In the amidation reaction via an acyl chloride , the mechanism is a nucleophilic acyl substitution .

The hydroxyl group of the carboxylic acid is converted into a good leaving group by the activating agent (e.g., thionyl chloride).

Dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the protonated amide.

A base (either excess dimethylamine or an added tertiary amine) deprotonates the nitrogen to yield the final this compound.

The reductive amination mechanism involves two main stages:

Imine/Iminium Ion Formation: The methylamine nucleophilically attacks the carbonyl carbon of the keto-amide. Following a series of proton transfers, a water molecule is eliminated to form a reactive iminium ion. youtube.com

Reduction: A hydride from the reducing agent (e.g., NaBH₃CN) attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the target secondary amine. masterorganicchemistry.com

Strategies for Chemical Derivatization and Analogue Synthesis

The structure of this compound offers several sites for chemical modification to produce structural congeners. These modifications can be targeted at the amide functionality or the propanamide backbone.

Modifications at the Amide Nitrogen and Carbonyl Group

The amide group itself presents opportunities for derivatization, although these transformations can be challenging due to the inherent stability of the amide bond.

N-Dealkylation/N-Alkylation of the Amide: While direct alkylation of the tertiary amide nitrogen is not feasible, one could synthesize analogues with different N-alkyl groups by starting with the corresponding primary or secondary amine in the initial amidation step. For example, using ethylamine (B1201723) instead of dimethylamine would yield the N-ethyl analogue.

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding diamine, N¹,N¹,N²,2-tetramethylpropane-1,2-diamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Hydrolysis of the Amide: The amide bond can be cleaved under acidic or basic conditions to revert to the parent carboxylic acid, 2-(methylamino)propanoic acid, and dimethylamine. This is generally a decomposition pathway rather than a derivatization strategy.

Functionalization of the Propanamide Backbone

The propanamide backbone provides several avenues for analogue synthesis.

Alkylation of the Secondary Amine: The secondary amine at the 2-position is a prime site for modification. It can be further alkylated to a tertiary amine using various alkylating agents, such as alkyl halides or through another reductive amination. wikipedia.org For example, reaction with an alkyl halide (e.g., ethyl iodide) in the presence of a non-nucleophilic base would yield the N-ethyl-N-methyl derivative. Selective mono-N-alkylation of primary amines is a well-established method that can be adapted for secondary amines. rsc.orgresearchgate.net

Acylation of the Secondary Amine: The secondary amine can be acylated by reacting it with acyl chlorides or anhydrides to form a diamide (B1670390) derivative.

Modification of the Alanine Side Chain: Analogues can be synthesized by starting with different amino acid precursors. For instance, using a derivative of valine instead of alanine would introduce an isopropyl group at the 2-position of the propanamide backbone.

Functionalization of the Methyl Group: Direct functionalization of the methyl group at the 2-position is synthetically challenging due to its low reactivity. However, one could envision starting with a precursor that already contains a functionalized side chain, such as a serine derivative, which could then be further modified.

The following table presents potential derivatization strategies and the resulting analogue structures.

| Modification Site | Reaction Type | Reagents | Resulting Analogue Structure |

| Amide Nitrogen | Amidation with different amine | Methylamine | This compound (primary amide) |

| Amide Carbonyl | Reduction | LiAlH₄ | N¹,N¹,N²,2-tetramethylpropane-1,2-diamine |

| C2-Amine | N-Alkylation | Ethyl Iodide, K₂CO₃ | N-Ethyl-N,2-dimethyl-2-(methylamino)propanamide |

| C2-Amine | Acylation | Acetyl Chloride, TEA | N-(1-(dimethylamino)-1-oxopropan-2-yl)-N-methylacetamide |

Reactions Involving the Methylamino Moiety

The secondary amine of this compound and its structural analogs is a nucleophilic center that can readily participate in several types of chemical reactions. These include N-alkylation, N-acylation, and reactions with isocyanates and sulfonyl chlorides to form the corresponding ureas and sulfonamides, respectively.

N-Alkylation

The nitrogen of the methylamino group can be alkylated using various alkylating agents, typically in the presence of a base. This reaction introduces a new alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides. The choice of base and solvent system is crucial for the success of these reactions, with stronger bases like sodium hydride often being employed to deprotonate the amide first, thereby increasing its nucleophilicity. stackexchange.com Phase-transfer catalysts have also been utilized to facilitate the N-alkylation of related amide structures. monash.edu

While specific examples for the N-alkylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar N-alkylations of N-methyl amino acid derivatives. For instance, N-nitrobenzenesulfonamido-N-alkyl amino acid esters have been successfully alkylated with yields ranging from 86-91%. monash.edu Furthermore, the direct N-alkylation of α-amino acid esters and amides with alcohols has been achieved using ruthenium catalysts, offering an atom-economical alternative to alkyl halides. nih.gov

Table 1: Examples of N-Alkylation of Structurally Related Amides

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(o-nitrobenzenesulfonyl)-phenylglycine methyl ester | Methyl Iodide | K₂CO₃ / TEBA | Acetonitrile (B52724) | 80 | 91 | monash.edu |

| N-(o-nitrobenzenesulfonyl)-valine methyl ester | Methyl Iodide | K₂CO₃ / TEBA | Acetonitrile | 25 | 87 | monash.edu |

| N-(o-nitrobenzenesulfonyl)-phenylalanine methyl ester | Ethyl Bromide | K₂CO₃ / TEBA | Acetonitrile | 80 | 86 | monash.edu |

| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | [Ru(p-cymene)Cl₂]₂ / (PhO)₂PO₂H | Toluene | 120 | >99 | nih.gov |

| Alanine amide | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ / (PhO)₂PO₂H | Toluene | 120 | 85 | nih.gov |

| TEBA: Triethylbenzylammonium chloride |

N-Acylation

The methylamino group can undergo N-acylation with acylating agents such as acid chlorides or anhydrides to form N,N-disubstituted amides. This reaction is a common method for introducing an acyl group onto a secondary amine. The reaction typically proceeds readily, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. youtube.com

Specific data for the N-acylation of this compound is sparse. However, the synthesis of N-acyl derivatives of amino acids and amides is a well-established field. For example, N-Cbz-protected amino acids react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to yield arylamides in high yields. researchgate.netorganic-chemistry.org The direct acylation of amides can also be achieved, though it may require specific catalytic conditions. organic-chemistry.org

Table 2: Examples of N-Acylation of Structurally Related Amides

| Substrate | Acylating Agent | Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| N-Cbz-Phenylalanine | p-Nitroaniline | MsCl / N-Methylimidazole | Dichloromethane | RT | 89 | researchgate.netorganic-chemistry.org |

| N-Cbz-Leucine | Aniline | MsCl / N-Methylimidazole | Dichloromethane | RT | 85 | researchgate.netorganic-chemistry.org |

| L-Proline | Palmitoyl chloride | NaOH | Water/THF | 0-5°C | 72 | |

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH₂Cl₂ | RT | 94 | researchgate.net |

| MsCl: Methanesulfonyl chloride, DIPEA: N,N-Diisopropylethylamine, RT: Room Temperature |

Reaction with Isocyanates

Secondary amines readily react with isocyanates to form substituted ureas. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net

Table 3: Examples of Reactions of Amines with Isocyanates

| Amine | Isocyanate | Solvent | Temperature | Product Type | Reference |

| Valine | 4-Methylphenyl isocyanate | Not specified | Not specified | N-Carbamoyl amino acid | nih.gov |

| Aspartic acid | 4-Methylphenyl isocyanate | Not specified | Not specified | N-Carbamoyl amino acid | nih.gov |

| Various amines | Aryl isocyanates | Dimethylformamide | Room Temperature | Substituted amides (via intermediate) | acs.org |

| Various amines | Toluenediisocyanates | Not specified | Not specified | N-Carbamoyl amino acid derivatives | nih.gov |

Reaction with Sulfonyl Chlorides

The methylamino group can react with sulfonyl chlorides to yield sulfonamides. This reaction, known as sulfonylation, is a robust method for the formation of a sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. libretexts.org

Specific data on the sulfonylation of this compound is limited. However, the reaction of benzenesulfonyl chloride with primary and secondary amines is a classic chemical transformation known as the Hinsberg test, which is used to differentiate between these types of amines. byjus.com The synthesis of sulfonamides from sulfonyl chlorides and amines is a common procedure in organic synthesis. nih.gov

Table 4: Examples of Reactions of Amines with Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Product Type | Reference |

| Primary Amine | Benzenesulfonyl chloride | Alkali | Not specified | Not specified | N-Alkylbenzenesulfonamide | byjus.com |

| Secondary Amine | Benzenesulfonyl chloride | Alkali | Not specified | Not specified | N,N-Dialkylbenzenesulfonamide | byjus.com |

| Benzylamine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 | Sulfinamide (via in situ reduction) | nih.gov |

| Morpholine | Perfluorinated sulfonyl fluoride | None | Acetonitrile | Reflux | Sulfonamide | nih.gov |

Structural Elucidation and Conformational Analysis of N,2 Dimethyl 2 Methylamino Propanamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the connectivity, functional groups, and fragmentation of N,2-Dimethyl-2-(methylamino)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive information about its structure.

In the absence of specific experimental data for this compound, we can predict the expected chemical shifts and splitting patterns. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups on the nitrogen atoms, the methyl group on the alpha-carbon, and the proton on the amide nitrogen. The integration of these signals would correspond to the number of protons in each environment.

For the closely related isomer, N,N-Dimethyl-2-(methylamino)propanamide , predicted ¹H NMR data would show signals for the N,N-dimethyl groups, the N-methyl group, the alpha-methine proton, and the alpha-methyl protons. The chemical shifts would be influenced by the electron-withdrawing effect of the adjacent carbonyl and amino groups.

Predicted ¹H NMR Data for N,N-Dimethyl-2-(methylamino)propanamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(O)N(CH₃)₂ | ~2.9 - 3.1 | Singlet |

| NHCH₃ | ~2.3 - 2.5 | Singlet |

| CH(CH₃) | ~3.0 - 3.3 | Quartet |

| CH(CH₃) | ~1.2 - 1.4 | Doublet |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the alpha-carbon, and the various methyl carbons.

Infrared (IR) and Raman Spectroscopy in Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, key vibrational bands would be expected for the amide and amine functional groups.

The IR spectrum of a secondary amide like this compound would be characterized by a strong C=O stretching vibration (Amide I band) typically appearing around 1650 cm⁻¹. pearson.com Another key feature would be the N-H stretching vibration, which for secondary amides, typically appears in the region of 3300-3500 cm⁻¹. pearson.com The N-H bending vibration (Amide II band) is also a characteristic feature, usually observed around 1550 cm⁻¹.

In contrast, its isomer, N,N-Dimethyl-2-(methylamino)propanamide , is a tertiary amide and would therefore lack the N-H stretching and bending vibrations associated with the amide group, though it would still exhibit the characteristic C=O stretch. pearson.com The presence of the secondary amine N-H bond in both isomers would show a stretching band in the IR spectrum.

Expected IR Absorption Bands for Propanamides

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide I) | Stretch | 1640-1690 |

| N-H (Secondary Amide) | Stretch | 3200-3500 |

| N-H (Amide II) | Bend | 1510-1570 |

| C-N | Stretch | 1200-1350 |

Mass Spectrometry (MS) for Molecular Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. The molecular weight of this compound is 130.19 g/mol . nih.gov

Upon ionization in a mass spectrometer, the molecule would fragment in a predictable manner. Common fragmentation pathways for amides include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide C-N bond. For this compound, characteristic fragments would be expected from the loss of methyl groups and the cleavage of the propanamide backbone.

For the related isomer, N,2-dimethyl-3-(methylamino)propanamide , predicted collision cross-section (CCS) values for different adducts have been calculated, providing an indication of the ion's shape in the gas phase. uni.lu

Predicted Mass Spectrometry Data for N,2-dimethyl-3-(methylamino)propanamide Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 131.11789 | 130.1 |

| [M+Na]⁺ | 153.09983 | 135.5 |

Crystallographic Investigations and Solid-State Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Related Propanamide Structures

Crystallographic Data for 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide chemguide.co.uk

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1969 (2) |

| b (Å) | 8.6439 (2) |

| c (Å) | 23.8844 (5) |

| β (°) | 94.549 (2) |

Such data allows for a detailed understanding of the molecular geometry and how these molecules arrange themselves in a crystalline lattice.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline States

The solid-state architecture of amides is significantly influenced by intermolecular forces, particularly hydrogen bonding. chemguide.co.uklibretexts.org Primary and secondary amides can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonded networks. chemguide.co.ukias.ac.in These interactions play a crucial role in determining the melting points and solubility of amides. chemguide.co.uk

In the case of this compound, which is a secondary amide, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the methylamino group can act as hydrogen bond acceptors. This would allow for the formation of hydrogen-bonded chains or more complex networks in the solid state.

The study of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide shows N—H···N hydrogen bonds linking the molecules into chains. chemguide.co.uk This illustrates a common packing motif for amides containing additional nitrogen atoms. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the amide functional group itself strongly dictates the packing of primary and secondary amides. ias.ac.in Tertiary amides, lacking an amide N-H proton, cannot self-associate via this type of hydrogen bond and thus tend to have lower melting and boiling points. libretexts.org

Supramolecular Assembly and Crystal Packing Analysis

The formation of a stable crystal lattice for this compound would be governed by a network of non-covalent interactions. The key functional groups capable of participating in these interactions are the secondary amine (N-H), the tertiary amide (C=O), and the various methyl groups.

Hydrogen Bonding: The most significant directional interaction influencing the supramolecular assembly would be hydrogen bonding. The secondary amine group (N-H) is a classic hydrogen bond donor. The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. It is therefore highly probable that the primary supramolecular synthon in the crystal structure of this compound would involve an N-H···O=C hydrogen bond. This interaction is a common and robust feature in the crystal engineering of amide-containing molecules. bohrium.com

In the absence of a crystal structure for the title compound, we can look at related structures. For instance, the crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide reveals that two independent molecules are linked by a pair of N-H···N hydrogen bonds, forming a dimer. nih.gov While the acceptor atom is different (a pyridine (B92270) nitrogen instead of a carbonyl oxygen), this illustrates the importance of hydrogen bonding in dictating the packing of propanamide derivatives.

A hypothetical crystal packing arrangement could involve chains or sheets of molecules linked by N-H···O hydrogen bonds, with the hydrophobic methyl groups oriented to minimize unfavorable interactions with the polar functional groups.

Hypothetical Crystallographic Data: Without experimental data, it is impossible to provide an accurate crystallographic data table. However, a hypothetical table is presented below to illustrate the types of parameters that would be determined from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 6.0 - 10.0 |

| c (Å) | 15.0 - 20.0 |

| β (°) | 90 - 105 |

| V (ų) | 1000 - 1500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.0 - 1.2 |

| Hydrogen Bond (D-H···A) | N-H···O |

| H···A distance (Å) | 1.8 - 2.2 |

| D-H···A angle (°) | 150 - 170 |

This table is for illustrative purposes only and is not based on experimental data.

Conformational Preferences and Stereochemical Considerations

The conformational flexibility of this compound is primarily determined by the rotation around its single bonds.

Analysis of Torsional Angles and Rotational Isomers

τ₁ (C-Cα-N-C): Rotation around the Cα-N bond of the methylamino group.

τ₂ (Cα-C(O)-N-C): Rotation around the amide C-N bond.

τ₃ (N-Cα-C(O)-N): The peptide backbone-like torsion angle.

The rotation around the amide bond (τ₂) is generally restricted due to the partial double bond character of the C-N bond, leading to planar cis and trans isomers. The trans conformation is typically favored in acyclic amides due to lower steric hindrance.

The relative orientation of the substituents around the chiral center (Cα) will be dictated by a combination of steric and electronic effects, leading to preferred rotational isomers (rotamers). Computational modeling, in the absence of experimental data, would be the primary tool to investigate the potential energy surface and identify the low-energy conformers.

Predicted Torsional Angle Data: This table presents theoretically plausible ranges for the key torsional angles, which would require experimental verification (e.g., through NMR spectroscopy or X-ray crystallography).

| Torsional Angle | Atoms Involved | Predicted Stable Conformation(s) (°) |

| τ₁ | C(methyl)-Cα-N(amine)-C(methyl) | ~ ±60, 180 |

| τ₂ | Cα-C(O)-N(amide)-C(methyl) | ~ 180 (trans) |

| τ₃ | N(amine)-Cα-C(O)-N(amide) | Dependent on overall conformation |

This table is predictive and not based on experimental results.

Stereocontrol in Chiral Derivatives and Enantiomeric Purity

This compound possesses a stereocenter at the alpha-carbon (Cα), meaning it can exist as two enantiomers: (S)-N,2-Dimethyl-2-(methylamino)propanamide and (R)-N,2-Dimethyl-2-(methylamino)propanamide. The synthesis of this compound from chiral precursors, such as L- or D-alanine derivatives, would be the most common strategy to achieve stereocontrol.

For instance, starting with L-Alanine would be expected to yield the (S)-enantiomer. The stereochemical integrity of the chiral center during the synthetic steps (e.g., N-methylation and amidation) would be critical. Reaction conditions would need to be carefully controlled to prevent racemization.

The determination of enantiomeric purity is crucial for any chiral compound. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which would then be distinguishable in the NMR spectrum.

Polarimetry: Measuring the optical rotation of a solution of the compound, although this method is less precise for determining high enantiomeric excess.

Recent studies on other alaninamide derivatives have highlighted the importance of stereochemistry for their biological activity, underscoring the need for robust methods of stereocontrol and analysis. acs.orgmdpi.com

Reaction Chemistry and Transformational Studies of N,2 Dimethyl 2 Methylamino Propanamide

Nucleophilic and Electrophilic Reaction Profiles

The reactivity of N,2-Dimethyl-2-(methylamino)propanamide is characterized by the presence of both nucleophilic and electrophilic centers. The nitrogen atoms of the tertiary amine and the secondary amide can act as nucleophiles, while the carbonyl carbon of the amide group is an electrophilic site.

The nucleophilicity of the nitrogen atoms can be influenced by the steric hindrance around them. The tertiary amine, being less sterically hindered than the amide nitrogen, is generally expected to be the more reactive nucleophilic center. However, the specific reaction conditions can modulate this reactivity. For instance, in the presence of a strong base, the amide nitrogen can be deprotonated to form a highly nucleophilic amidate anion.

The electrophilic character of the carbonyl carbon makes it susceptible to attack by nucleophiles. This can lead to addition-elimination reactions, resulting in the transformation of the amide group. The reactivity of the carbonyl group can be enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen and increase its electrophilicity.

A summary of the potential nucleophilic and electrophilic sites is presented in the table below:

| Functional Group | Atom | Character | Potential Reactions |

| Tertiary Amine | Nitrogen | Nucleophilic | Alkylation, Acylation, Protonation |

| Secondary Amide | Nitrogen | Nucleophilic (especially upon deprotonation) | Alkylation, Acylation |

| Carbonyl | Carbon | Electrophilic | Nucleophilic Acyl Substitution |

| Carbonyl | Oxygen | Nucleophilic/Basic | Protonation, Coordination to Lewis Acids |

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound involves the oxidation and reduction of its functional groups. The tertiary amine and the amide group are the primary sites for redox transformations.

Oxidation: The tertiary amine can be oxidized to form an N-oxide or can undergo oxidative C-N bond cleavage under harsher conditions. The choice of oxidizing agent is critical in determining the reaction outcome. Mild oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), are typically used for the formation of N-oxides. Stronger oxidizing agents can lead to the degradation of the molecule.

Reduction: The amide group is generally resistant to reduction. However, it can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the propanamide moiety into a 1,3-diamine. The conditions for this reduction are typically harsh, requiring anhydrous solvents and elevated temperatures.

A summary of potential redox reactions is provided in the table below:

| Reaction Type | Functional Group | Reagent | Product |

| Oxidation | Tertiary Amine | H₂O₂ or m-CPBA | N-oxide |

| Reduction | Amide | LiAlH₄ | Amine |

Cyclization Reactions and Heterocyclic Ring Formation (e.g., Pyrimidinones, Oxazolidines)

The structure of this compound contains the necessary functionalities for intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. These reactions are often triggered by the use of specific reagents that can react with two or more functional groups within the molecule.

Pyrimidinone Formation: The formation of pyrimidinone rings typically requires a 1,3-dicarbonyl compound or its equivalent to react with the amide and amine functionalities. In the case of this compound, a reaction with a suitable dielectrophile could potentially lead to the formation of a substituted pyrimidinone.

Oxazolidine Formation: Oxazolidine rings can be formed through the condensation of an amino alcohol with an aldehyde or a ketone. While this compound does not possess a hydroxyl group, a related transformation could potentially occur if the amide were reduced to an amine and one of the methyl groups on the quaternary carbon were functionalized to an alcohol.

Regioselectivity and Chemoselectivity in Chemical Transformations

Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of this compound due to the presence of multiple reactive sites.

Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. For example, in an acylation reaction, the acylating agent could react with either the tertiary amine or the amide nitrogen. The regioselectivity of this reaction would depend on factors such as the steric hindrance of the two nitrogen atoms and the reaction conditions.

Chemoselectivity: This is the preferential reaction of a reagent with one of two or more different functional groups. For instance, when using a reducing agent, it is important to consider whether it will selectively reduce the amide group or if it will also affect the tertiary amine. The choice of reagent and reaction conditions is paramount in achieving the desired chemoselectivity.

The table below summarizes some potential selectivity challenges:

| Reaction Type | Competing Sites/Groups | Factors Influencing Selectivity |

| Acylation | Tertiary Amine vs. Amide Nitrogen | Steric hindrance, basicity of the nitrogen atoms, solvent, temperature |

| Reduction | Amide vs. Tertiary Amine | Choice of reducing agent, reaction conditions |

Computational Chemistry and Theoretical Modeling of N,2 Dimethyl 2 Methylamino Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of N,2-Dimethyl-2-(methylamino)propanamide in the gas phase, providing a foundational understanding of its molecular architecture and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. Calculations are typically performed using a specified level of theory and basis set, such as B3LYP/6-31G(d), to ensure a balance between accuracy and computational cost. The optimized geometry provides key structural parameters.

Subsequent to geometry optimization, an analysis of the electronic structure is conducted. This involves the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity.

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data) (Note: The following data is illustrative, based on typical values for similar acyclic amides, as specific literature data for this compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N (amide) | 1.35 | ||

| Cα-C (carbonyl) | 1.52 | ||

| Cα-N (amino) | 1.46 | ||

| O=C-N | 122.5 | ||

| Cα-C-N | 117.0 | ||

| C-N-C (methyl 1) | 120.0 | ||

| C-N-C (methyl 2) | 120.0 | ||

| H-N-Cα (amino) | 111.0 | ||

| O=C-N-C (methyl 1) | |||

| O=C-N-C (methyl 2) | |||

| C-Cα-N-C (methylamino) |

Prediction of Reaction Pathways and Transition States

Theoretical methods can be employed to explore potential reaction pathways involving this compound. A common reaction for amides is hydrolysis, which can proceed under acidic or basic conditions. Computational chemistry allows for the mapping of the potential energy surface for such reactions.

This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. By calculating the vibrational frequencies of the transition state structure, the presence of a single imaginary frequency confirms it as a true transition state. These calculations provide a mechanistic understanding of how the molecule might transform chemically.

Conformational Energy Landscapes and Stability Assessments

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis is performed to identify the various stable conformers and to determine their relative energies. This is typically achieved by systematically rotating key dihedral angles and performing geometry optimization for each resulting structure.

Molecular Dynamics Simulations for Solution-Phase Conformational Dynamics

While quantum chemical calculations are excellent for studying molecules in the gas phase, molecular dynamics (MD) simulations are essential for understanding the conformational dynamics of this compound in a solvent environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules, such as water. The interactions between all atoms are described by a force field. The simulation reveals how the solvent influences the conformational preferences of the molecule. It allows for the exploration of the conformational landscape in solution and can identify dominant conformations that may differ from those predicted in the gas phase. Furthermore, MD simulations can provide insights into the timescale of conformational changes and the role of solvent in mediating these transitions.

Structure-Property Relationship (SPR) Studies via Theoretical Approaches

For example, the impact of the N-methyl groups on the amide bond planarity and rotational barrier can be quantified. Computational studies on similar amides have shown that N-alkylation can influence the amide bond's rotational barrier and susceptibility to hydrolysis. nih.govcas.cz Similarly, the basicity of the methylamino group can be predicted by calculating its proton affinity. These theoretical SPR studies can guide the design of new molecules with tailored properties by providing a rational basis for chemical modification.

Advanced Analytical Methodologies for N,2 Dimethyl 2 Methylamino Propanamide

Chromatographic Separation Techniques

Chromatography is the cornerstone of separation science, enabling the isolation of N,2-Dimethyl-2-(methylamino)propanamide from complex matrices and potential impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, including its polarity and volatility.

Due to the polar nature and low volatility of this compound, High-Performance Liquid Chromatography (HPLC) is a highly suitable analytical technique. thermofisher.com A reversed-phase HPLC method is often the first choice, but the compound's polarity may lead to poor retention on traditional C18 columns. Therefore, alternative strategies such as using polar-embedded columns or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed. researchgate.netchromatographyonline.com HILIC, in particular, is well-suited for retaining and separating very polar compounds. nih.gov

Method development would involve a systematic approach to optimize separation parameters. A HILIC-based method might utilize an amide-embedded stationary phase, which offers alternative selectivity through hydrogen bonding interactions. The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile (B52724) with a smaller amount of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to facilitate sharp peaks and good ionization for subsequent mass spectrometry detection. nih.gov

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability for its intended purpose. researchgate.net This process confirms that the method is linear, precise, accurate, specific, and robust.

Interactive Table 1: Hypothetical HPLC Method Validation Summary

The following table presents illustrative data for a validated HILIC-HPLC method for the quantification of this compound.

| Validation Parameter | Specification | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | - | 1 - 100 |

| Precision (%RSD) | ≤ 2.0% | 0.8% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Limit of Detection (LOD) | Report Value | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | Report Value | 1.0 µg/mL |

| Specificity | No interference at the retention time of the analyte | Passed |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and low volatility, which can cause poor chromatographic peak shape and thermal degradation in the GC inlet. vt.edu To overcome these issues, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. thermofisher.com

The secondary amine functional group is the primary target for derivatization. Acylation using reagents such as propyl chloroformate or silylation with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be effective. vt.edu The resulting derivative possesses reduced polarity and increased volatility, making it amenable to GC analysis.

The development of a GC method would focus on optimizing the temperature program to ensure the separation of the derivatized analyte from any derivatization by-products or other impurities. A common setup would involve a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) for quantification.

Interactive Table 2: Example Gas Chromatography (GC) Conditions for Derivatized Analyte

This table outlines potential GC parameters for the analysis of a derivatized form of this compound.

| Parameter | Condition |

| Derivatizing Agent | Propyl Chloroformate |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled specificity and sensitivity, making them indispensable for modern analytical chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. thermofisher.com This technique is ideal for the analysis of this compound. Using the HILIC method described previously, the column effluent is directed into an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. Given the presence of basic nitrogen atoms, analysis in positive ion mode is preferred, where the analyte will be detected as the protonated molecule, [M+H]⁺.

For quantification, tandem mass spectrometry (LC-MS/MS) is the gold standard. In this mode, the precursor ion ([M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. nih.govsciex.com

Interactive Table 3: Illustrative LC-MS/MS Parameters for Quantification

This table shows potential MRM parameters for the sensitive quantification of this compound.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 131.12 |

| Product Ion 1 (Q3) | m/z 72.08 (Quantifier) |

| Product Ion 2 (Q3) | m/z 58.07 (Qualifier) |

| Collision Energy | Optimized for maximum signal |

| Dwell Time | 100 ms |

For trace-level analysis and structural confirmation, particularly of volatile impurities or derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. baua.de Following derivatization as outlined in section 6.1.2, the GC separates the components before they enter the mass spectrometer. Electron Ionization (EI) is typically used, which imparts significant energy to the molecules, causing reproducible fragmentation. nih.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized analyte. This pattern can be used for definitive identification by comparing it to a spectral library or through interpretation of the fragmentation pathways. GC-MS is particularly powerful for identifying unknown trace impurities that co-elute with other components in simpler chromatographic systems. waters.com

Interactive Table 4: Hypothetical GC-MS Parameters and Key Ions

This table details possible GC-MS settings and the expected mass fragments for the propyl chloroformate derivative of the analyte.

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Source Temperature | 230 °C |

| Key Fragments (m/z) | Molecular Ion (M⁺), fragments corresponding to the loss of propyl/alkoxy groups, and fragments of the core amine structure. |

Purity Assessment and Characterization of Related Impurities/Degradants

Ensuring the purity of this compound requires the identification and quantification of any related substances, which may include starting materials, intermediates from synthesis, by-products, or degradation products. researchgate.net The validated HPLC method (6.1.1) is the primary tool for purity assessment, with all peaks other than the main compound being treated as impurities.

When unknown peaks are detected, LC-MS (6.2.1) is employed for their characterization. By determining the accurate mass of the impurity's molecular ion, a molecular formula can be proposed. Further structural information can be gleaned from its MS/MS fragmentation pattern, which is often compared to the fragmentation of the parent compound to identify structural similarities and differences.

For instance, potential process-related impurities could include unreacted starting materials or by-products from side reactions. Degradation products might arise from hydrolysis of the amide bond or oxidation of the amine group under specific storage conditions.

Interactive Table 5: Example Purity Profile by LC-MS

This table illustrates a hypothetical purity analysis, identifying potential impurities related to this compound.

| Compound Name | Expected Retention Time (min) | [M+H]⁺ (m/z) | Identification |

| This compound | 5.2 | 131.12 | Analyte |

| Impurity A: 2-Amino-N,2-dimethylpropanamide | 4.8 | 117.10 | Potential Precursor |

| Impurity B: N,2-Dimethyl-2-(methylamino)propanoic acid | 3.5 | 132.10 | Hydrolysis Degradant |

| Impurity C: this compound N-oxide | 5.5 | 147.11 | Oxidation Degradant |

Future Research Directions and Emerging Opportunities in N,2 Dimethyl 2 Methylamino Propanamide Studies

Innovations in Synthetic Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on N,2-Dimethyl-2-(methylamino)propanamide is expected to focus on optimizing its synthesis to be more sustainable and economically viable.

Current synthetic approaches to similar amide compounds often involve the reaction of a carboxylic acid derivative with an amine. For instance, the synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide has been achieved by reacting N-[2-(2-chloro-2-phenylethyl)phenyl]-2,2-dimethylpropanamide with monomethyl amine in 2-propanol. A similar strategy could be adapted for this compound, likely involving the reaction of a derivative of 2-(methylamino)propanoic acid with dimethylamine (B145610).

Innovations in this area could draw from the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous chemicals. jmaterenvironsci.comresearchgate.netmygreenlab.org For example, exploring catalytic methods for the direct amidation of 2-(methylamino)propanoic acid with dimethylamine could significantly improve the efficiency and reduce the environmental impact of the synthesis. rsc.orgmagtech.com.cn The use of novel catalysts, such as those based on non-precious metals or enzymatic systems, could offer more sustainable alternatives to traditional methods. google.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Research Areas |

| Direct Catalytic Amidation | High atom economy, reduced waste | Development of efficient and selective catalysts (e.g., boronic acids, transition metal complexes) |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts | Screening for suitable enzymes (e.g., lipases, amidases), reaction optimization |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate) |

| Use of Greener Solvents | Reduced environmental impact, improved safety | Exploration of bio-based solvents, supercritical fluids, or solvent-free conditions |

Development of Advanced Spectroscopic Probes for Molecular Interactions

The presence of both hydrogen bond donor (N-H) and acceptor (C=O, N) sites, along with a chiral center, makes this compound a candidate for development as a spectroscopic probe. Future research could explore its potential to study molecular interactions in various chemical and biological systems.

While no studies have specifically utilized this compound as a probe, the spectroscopic properties of similar molecules suggest potential avenues for investigation. For example, the fluorescence and absorption characteristics of molecules containing dimethylamino and amide groups can be sensitive to the local environment, such as solvent polarity and the presence of metal ions. edu.krdresearchgate.net

Future work could involve the synthesis of derivatives of this compound with appended fluorophores or chromophores. The spectroscopic response of these modified probes upon binding to target molecules or ions could provide valuable information about binding events and local environmental conditions. Techniques such as fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET) could be employed to design sensitive and selective probes.

Integration with Theoretical Frameworks for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. Integrating theoretical frameworks, such as Density Functional Theory (DFT), with experimental studies of this compound can provide deep insights into its behavior at the molecular level. edu.krdnih.govunic.ac.cy

DFT calculations can be used to predict various properties of the molecule, including its conformational landscape, vibrational frequencies, and electronic structure. researchgate.netresearchgate.net This information can aid in the interpretation of experimental spectroscopic data and provide a basis for understanding its reactivity. For example, computational modeling could help in designing more efficient synthetic routes by identifying the most favorable reaction pathways and transition states.

Furthermore, theoretical studies can be employed to predict the interaction of this compound with other molecules, such as solvents, metal ions, or biological macromolecules. This predictive capability can guide the design of new experiments and accelerate the discovery of novel applications for this compound.

Table 2: Predicted Properties of this compound from Computational Methods

| Property | Computational Method | Potential Application |

| Conformational Analysis | DFT, Molecular Mechanics | Understanding steric and electronic effects on molecular shape and reactivity |

| Vibrational Spectra (IR, Raman) | DFT | Aiding in the interpretation of experimental spectra for structural characterization |

| Electronic Properties (HOMO, LUMO) | DFT, Time-Dependent DFT | Predicting electronic transitions and potential for use in electronic materials |

| Interaction Energies | DFT, Ab initio methods | Predicting binding affinities with metal ions and other molecules |

Exploration of Coordination Chemistry with Transition Metals

The amide and amine functional groups in this compound provide potential coordination sites for transition metal ions. The exploration of its coordination chemistry represents a significant area for future research, with potential applications in catalysis, materials science, and bioinorganic chemistry. mdpi.comscispace.comjocpr.com

The nitrogen and oxygen atoms of the amide group, as well as the nitrogen of the methylamino group, can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes. The specific coordination mode will depend on various factors, including the nature of the metal ion, the solvent, and the reaction conditions.

Future studies could focus on the synthesis and characterization of coordination complexes of this compound with a variety of transition metals. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy would be crucial in determining the structure and bonding within these complexes. The catalytic activity of these newly synthesized complexes could then be evaluated in various organic transformations.

Q & A

Q. How do solvent polarity and proticity influence the compound’s reactivity in synthetic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.